molecular formula C17H16Cl2N4O2S B2364900 N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide CAS No. 949743-80-0

N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide

Cat. No. B2364900
CAS RN: 949743-80-0
M. Wt: 411.3
InChI Key: KQFNSAMIGSUVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide is a useful research compound. Its molecular formula is C17H16Cl2N4O2S and its molecular weight is 411.3. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interaction and Synthesis Studies

N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide and its derivatives have been a subject of chemical interaction and synthesis studies. Research in this area focuses on understanding the compound's chemical properties and reactions. For instance, a study highlighted the design, synthesis, and characterization of thiophene derivatives, indicating that the interaction of specific components can form various heterocyclic derivatives like pyridine and coumarin rings, as well as substituted thieno[2,3-d]pyrimidines. Molecular modeling and the calculation of molecular parameters were performed to analyze the structure and properties of the synthesized compounds, showing their potential in scientific research and application in medicinal chemistry (Helal et al., 2015).

Pharmacological Activity Studies

Studies on the pharmacological activities of N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide derivatives show promising results. For example, the pharmacological profile of a novel analogue, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, was investigated, revealing its potential applications in treating neuropathic pain. The study emphasized its anesthetic effects and its influence on the central nervous system and cardiovascular activity. It presents a similar pharmacological profile to lidocaine but without primary adverse effects like seizures and vasoconstriction (Déciga-Campos et al., 2016).

Biochemical and Molecular Studies

In the realm of biochemical and molecular studies, the compound's derivatives have been explored for their binding affinities and potential as radioligands. For instance, a pyridopyrimidin-4-one derivative was characterized as a radioligand candidate for a specific receptor. It exhibited high binding affinities and potent antagonistic activity, indicating its potential for quantitative analysis in both in vitro and in vivo studies, providing insights into receptor occupancy during drug development or monitoring levels in diseased conditions (Koga et al., 2016).

Anti-Inflammatory and Analgesic Activity Studies

There have been studies on the anti-inflammatory and analgesic activities of derivatives of N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide. Research indicates that specific derivatives exert moderate anti-inflammatory activity, comparing favorably with established drugs like indomethacin. This highlights their potential in the development of new therapeutic agents for treating inflammation-related conditions (Tozkoparan et al., 1999).

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[ethyl-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2S/c1-2-23(8-13-20-12-6-7-26-16(12)17(25)21-13)9-14(24)22-15-10(18)4-3-5-11(15)19/h3-7H,2,8-9H2,1H3,(H,22,24)(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFNSAMIGSUVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC2=C(C(=O)N1)SC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide

CAS RN

949743-80-0
Record name N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.